Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate is a coordination compound that involves calcium and sodium ions complexed with a polyamino carboxylate ligand. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The process can be summarized as follows:
Reactants: Ethylenediaminetetraacetic acid, calcium chloride, and sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH, typically around 7-8, to ensure the complete dissolution of EDTA and the formation of the calcium and sodium complex.
Procedure: EDTA is first dissolved in water, followed by the addition of calcium chloride and sodium hydroxide. The mixture is stirred and heated gently to facilitate the reaction. The resulting solution is then cooled and filtered to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix and react the components.
Continuous Stirring: Ensuring continuous stirring and controlled heating to maintain the reaction conditions.
Purification: The product is purified through filtration and crystallization to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate primarily undergoes chelation reactions. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.
Common Reagents and Conditions
Chelation: The compound can chelate with various metal ions such as iron, copper, and zinc under neutral to slightly basic conditions.
Substitution: Substitution reactions can occur in the presence of stronger chelating agents or under acidic conditions.
Major Products
The major products formed from these reactions are typically metal-chelate complexes, where the original metal ions (calcium and sodium) are replaced by other metal ions.
Wissenschaftliche Forschungsanwendungen
Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Applied in water treatment processes to remove metal contaminants and in the food industry to stabilize products by binding metal ions that could cause spoilage.
Wirkmechanismus
The mechanism of action of calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate involves its ability to form stable complexes with metal ions. The polyamino carboxylate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is facilitated by the formation of multiple coordinate bonds between the ligand and the metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium disodium ethylenediaminetetraacetate: Similar in structure and function, used for similar applications.
Sodium ethylenediaminetetraacetate: Lacks the calcium ion but has similar chelating properties.
Calcium ethylenediaminetetraacetate: Contains only calcium ion, used in similar chelation processes.
Uniqueness
Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate is unique due to its dual metal ion composition (calcium and sodium), which enhances its chelating efficiency and broadens its range of applications compared to compounds with a single metal ion.
Eigenschaften
Molekularformel |
C10H14CaN2NaO8+ |
---|---|
Molekulargewicht |
353.29 g/mol |
IUPAC-Name |
calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Ca.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-2 |
InChI-Schlüssel |
UEAVLBXLOZNDHT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.